molecular formula C10H9FN2O2 B12103165 Ethyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate

Ethyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B12103165
M. Wt: 208.19 g/mol
InChI Key: VRZGZVSOMAQLRV-UHFFFAOYSA-N
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Description

Ethyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate is a chemical building block of high interest in medicinal chemistry and drug discovery. It belongs to the imidazo[1,2-a]pyridine class of nitrogen-containing fused heterocycles, a scaffold renowned for its broad spectrum of biological activities . Researchers value this scaffold for its potential in developing compounds with anthelmintic, antifungal, antiviral, and anti-inflammatory properties . Furthermore, imidazo[1,2-a]pyridines are investigated as nonbenzodiazepine ligands for GABA receptors, indicating applications in the central nervous system, such as anxiolytics, sedatives, and anticonvulsants . The specific 5-fluoro and ethyl ester substitutions on this core structure are typically employed to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity, making it a versatile intermediate for constructing more complex target molecules. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Please refer to the available Safety Data Sheet (SDS) for proper handling and storage instructions.

Properties

Molecular Formula

C10H9FN2O2

Molecular Weight

208.19 g/mol

IUPAC Name

ethyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H9FN2O2/c1-2-15-10(14)7-6-12-9-5-3-4-8(11)13(7)9/h3-6H,2H2,1H3

InChI Key

VRZGZVSOMAQLRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2N1C(=CC=C2)F

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via Intermediate Formation

The predominant method involves sequential formamidine intermediate formation and cyclization. 2-Amino-5-fluoropyridine reacts with N,N-dimethylformamide dimethylacetal (DMF-DMA) at 40–100°C for 2–8 hours to yield N,N-dimethyl-N'-2-(5-fluoro-pyridin-2-yl)formamidine . This intermediate undergoes cyclization with ethyl bromoacetate in the presence of a base (e.g., NaHCO3_3, K2_2CO3_3) at 100–160°C for 2–10 hours, producing the target compound.

Key Advantages :

  • Avoidance of heavy metals and corrosive gases.

  • High purity (>95%) via recrystallization with hexane/ethyl acetate.

  • Scalability using standard glassware.

One-Pot Protocol for Streamlined Production

A modified one-pot approach eliminates intermediate isolation. After formamidine formation, ethyl bromoacetate and base are directly added to the reaction mixture, reducing purification steps. For example, NaHCO3_3 in DMF at 85°C for 10 hours achieves 64–72% yields for analogous imidazo[1,2-a]pyridines.

Limitations :

  • Lower yields compared to stepwise methods due to competing side reactions.

  • Solvent dependence : Polar aprotic solvents (DMF, DMSO) are essential for cyclization efficiency.

Optimization of Reaction Conditions

Base Selection and Stoichiometry

The base significantly impacts cyclization efficiency:

BaseSolventTemperature (°C)Time (h)Yield (%)
NaHCO3_3DMF1601068.7
K2_2CO3_3DMF1601062.3
Et3_3NDMF1601059.1

Observations :

  • Weak bases (NaHCO3_3) outperform stronger bases (K2_2CO3_3) by minimizing ester hydrolysis.

  • Triethylamine introduces steric hindrance, reducing nucleophilic attack efficiency.

Solvent and Temperature Effects

DMF is optimal for both intermediate formation and cyclization due to its high polarity and boiling point (153°C). Lower yields occur in toluene or THF (<40%). Elevated temperatures (100–160°C) drive cyclization to completion but risk decomposition above 160°C.

Experimental Procedures and Characterization

Stepwise Synthesis (Patent Method)

Step 1 : Intermediate Formation

  • Reactants : 2-Amino-5-fluoropyridine (22.4 g, 200 mmol), DMF-DMA (80 mL).

  • Conditions : Reflux (100°C) for 3 hours.

  • Workup : Rotary evaporation removes excess DMF-DMA.

Step 2 : Cyclization

  • Reactants : Intermediate, ethyl bromoacetate (50.1 g, 300 mmol), NaHCO3_3 (25.2 g, 300 mmol) in DMF (150 mL).

  • Conditions : Reflux (160°C) for 10 hours.

  • Workup : Ethyl acetate extraction, water washing, Na2_2SO4_4 drying, recrystallization (hexane/ethyl acetate).

Yield : 28.6 g (68.7%).

Analytical Data

Melting Point : 51.5–53.5°C.
1H^1H-NMR (CDCl3_3) : δ 9.27 (s, 1H), 8.30 (s, 1H), 7.71 (d, 1H), 7.34 (d, 1H), 4.41 (q, 2H), 1.42 (t, 3H).
HRMS-ESI : Calcd. for C11_{11}H10_{10}FN2_2O2_2 [M+H]+^+: 237.0772; Found: 237.0767.

Comparative Analysis of Methodologies

Yield vs. Reaction Time

Prolonged reaction times (>10 hours) marginally improve yields but increase energy costs. For instance, extending cyclization from 8 to 10 hours boosts yields by 6–8%.

Purity and Scalability

Recrystallization achieves >99% purity, critical for pharmaceutical applications. Batch sizes up to 200 mmol demonstrate scalability without yield drop .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Chemical Synthesis and Research Applications

1. Building Block for Heterocyclic Compounds

  • Ethyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

2. Antimicrobial and Antiviral Properties

  • Research indicates that imidazo[1,2-a]pyridine derivatives exhibit antimicrobial and antiviral activities. This compound has shown potential in inhibiting the growth of various bacterial strains, suggesting its application in developing new antimicrobial therapies .

1. Anticancer Potential

  • Studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells. The compound's mechanism often involves the modulation of cell signaling pathways, which is crucial for tumor growth inhibition. For instance, research on related imidazo[1,2-a]pyridines has shown promising results against Mycobacterium tuberculosis with minimum inhibitory concentrations significantly lower than existing treatments .

2. Inhibition of Cholinesterases

  • Preliminary studies suggest that this compound may inhibit cholinesterases, particularly human butyrylcholinesterase. This inhibition is relevant for neurodegenerative diseases such as Alzheimer's disease, indicating potential therapeutic applications in neurology.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialInhibits growth of specific bacterial strains
AnticancerInduces apoptosis in cancer cells
Cholinesterase InhibitionInhibitory effects on human butyrylcholinesterase

Case Study: Antimicrobial Efficacy

A study screened various imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis, revealing that compounds derived from this compound had potent activity with minimum inhibitory concentrations below 1 μM for several derivatives. These findings highlight its potential as a lead compound for new antitubercular agents .

Case Study: Anticancer Mechanism Investigation

Research focusing on the anticancer properties of imidazo[1,2-a]pyridines showed that these compounds could inhibit tumor growth in vitro by triggering apoptotic pathways. The specific mechanisms involved modulation of key signaling pathways that regulate cell survival and proliferation, showcasing the compound's promise in cancer therapy development.

Pharmacokinetics and Mechanism of Action

The pharmacokinetics of this compound are still under investigation. However, related studies suggest that the compound interacts with cytochrome P450 enzymes, which are vital for drug metabolism. Understanding these interactions is crucial for evaluating its bioavailability and therapeutic efficacy in clinical settings.

Mechanism of Action

The mechanism of action of ethyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and the imidazo[1,2-a]pyridine ring play crucial roles in its bioactivity. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key analogs include derivatives with nitro (NO₂), chloro (Cl), trifluoromethyl (CF₃), and methyl (Me) groups at position 5 or adjacent positions. These substitutions alter melting points, solubility, and reactivity:

Table 1: Substituent Impact on Selected Properties
Compound (Position-Substituent) Substituent Melting Point (°C) IR ν(C=O) (cm⁻¹) Solubility Trends
Ethyl 5-fluoroimidazo[...]-3-carboxylate F (C5) N/A ~1700–1710* Moderate polarity
Ethyl 5-nitroimidazo[...]-3-carboxylate NO₂ (C5) N/A N/A Low (hydrophobic NO₂)
Ethyl 5-chloroimidazo[...]-3-carboxylate Cl (C5) N/A N/A Moderate (polar Cl)
Ethyl 5-(trifluoromethyl)imidazo[...]-3-carboxylate CF₃ (C5) N/A N/A Low (hydrophobic CF₃)
Ethyl 2-methylimidazo[...]-3-carboxylate Me (C2) 69°C N/A High (small alkyl)

*Inferred from similar esters in (e.g., 1703 cm⁻¹ for ethyl 4-methylthio derivatives).

Key Observations :

  • Halogens (F, Cl): Improve solubility in polar solvents compared to CF₃ or NO₂. Fluorine’s small size minimizes steric hindrance, favoring target binding .
  • Methyl Groups : Increase lipophilicity but may lower metabolic stability compared to halogens .

Insights :

  • Chloro and trifluoromethyl derivatives often employ halogenation or cross-coupling strategies .
  • Methyl groups are introduced via alkylation or using pre-substituted starting materials .

Biological Activity

Ethyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate is a member of the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Overview of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives are known for their wide-ranging biological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The introduction of fluorine atoms in these compounds often enhances their bioavailability and efficacy in targeting specific biological pathways. This compound is particularly notable for its potential applications in drug development.

The biological activity of this compound is largely attributed to its ability to interact with various cellular targets:

  • Enzyme Interaction : This compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Its interactions can lead to either inhibition or activation of enzymatic activity, influencing metabolic pathways significantly .
  • Cell Signaling Modulation : this compound affects cell signaling pathways by modulating kinase activities. This modulation can alter gene expression patterns and metabolic flux within cells .
  • Anticancer Properties : Some studies suggest that similar compounds exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The fluorination at the 5-position is believed to enhance these effects by improving the compound's binding affinity to target proteins .

Bioavailability and Pharmacokinetics

Fluorination is a well-established strategy for improving the bioavailability of drug molecules. Research indicates that this compound may benefit from enhanced oral bioavailability and central nervous system penetration due to its structural characteristics . However, precise pharmacokinetic data specific to this compound are still limited.

Toxicity Profile

The toxicity profile of this compound varies with dosage. At lower concentrations, it may exhibit beneficial effects; however, higher doses could lead to cytotoxicity and adverse cellular responses . Detailed studies are necessary to establish a comprehensive understanding of its safety profile.

Research Findings and Case Studies

The following table summarizes key findings from various studies investigating the biological activity of this compound and related compounds:

StudyBiological ActivityKey Findings
AntimycobacterialCompounds similar to this compound demonstrated moderate to good activity against Mycobacterium tuberculosis with MIC values around 12.5 μg/mL.
CNS BioavailabilityFluorinated imidazopyridines showed improved brain penetration compared to non-fluorinated counterparts.
AnticancerSimilar compounds exhibited significant anticancer properties through apoptosis induction in various cancer cell lines.

Q & A

Q. What are the common synthetic routes for Ethyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate?

The synthesis typically involves cyclization of 2-aminopyridine derivatives with fluorinated carbonyl precursors. A validated method includes reacting 2-aminopyridine with ethyl 2-bromo-2-fluoroacetate in the presence of a base (e.g., potassium carbonate) in ethanol or dimethoxyethane at elevated temperatures (80–100°C). This promotes cyclization to form the imidazo[1,2-a]pyridine core with a fluoro substituent at the 5-position . Optimization of solvent polarity and temperature can improve yields (typically 60–75%).

Q. How is the compound characterized to confirm its structure and purity?

Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., fluoro group at C5, ester at C3). For example, the ethyl ester group shows a triplet at ~1.43 ppm (CH3_3) and a quartet at ~4.42 ppm (CH2_2) in 1^1H NMR .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 209.18) .
  • HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. What biological activities are associated with imidazo[1,2-a]pyridine derivatives like this compound?

Imidazo[1,2-a]pyridines are studied for antimicrobial, anticancer, and anti-inflammatory activities. For example, the PI3K inhibitor HS-173 (a structural analog with a phenylsulfonamido group) suppresses hepatic stellate cell activation in liver fibrosis by blocking the PI3K/Akt pathway . The 5-fluoro substituent may enhance metabolic stability and target binding compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield optimization strategies include:

  • Catalyst screening : Trifluoroacetic acid or perchloric acid can accelerate cyclization .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields .
  • Precursor modification : Using 2-aminopyrimidine instead of 2-aminopyridine alters electronic effects, potentially improving cyclization efficiency .

Q. What substituent effects influence the reactivity and bioactivity of this compound?

  • Fluorine position : Fluorine at C5 (vs. C6 or C8) increases electronegativity, affecting π-π stacking with biological targets (e.g., kinase active sites) .
  • Ester vs. carboxylic acid : The ethyl ester group enhances cell permeability, while hydrolysis to the free acid may improve target affinity in vivo .
  • Comparative studies : Ethyl 6,8-difluoro analogs show enhanced antimicrobial activity due to increased electrophilicity , whereas methylthio substitutions (e.g., in Ethyl 8-bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carboxylate) alter binding to epigenetic targets like EED .

Q. What methodologies are used to study its mechanism of action in biological systems?

  • Kinase inhibition assays : PI3Kα inhibition is measured via ADP-Glo™ kinase assays using purified enzymes .
  • Apoptosis studies : Flow cytometry (Annexin V/PI staining) and Western blotting (cleaved caspase-3) validate pro-apoptotic effects in cancer cells .
  • Molecular docking : Computational models (e.g., AutoDock Vina) predict interactions with targets like PI3Kα, guided by structural data from analogs like HS-173 .

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

  • QSAR studies : Quantitative Structure-Activity Relationship models correlate substituent electronegativity (e.g., fluorine) with IC50_{50} values in kinase assays .
  • DFT calculations : Assess electron density distribution to predict sites for nucleophilic substitution (e.g., replacing fluorine with amino groups) .
  • ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .

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